
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide typically involves the reaction of a heptanediamide precursor with ethylating agents and fluorinating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of ethyl and fluorine groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in partially or fully defluorinated products.
Substitution: The ethyl and fluorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially defluorinated amides.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which N1,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-hexafluoroheptanediamide
- N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-pentafluoroheptanediamide
Uniqueness
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to similar compounds with fewer fluorine atoms, it exhibits higher thermal stability, increased resistance to chemical degradation, and unique interactions with biological targets.
Eigenschaften
CAS-Nummer |
60934-65-8 |
|---|---|
Molekularformel |
C15H21F9N2O2 |
Molekulargewicht |
432.32 g/mol |
IUPAC-Name |
N,N,N',N'-tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide |
InChI |
InChI=1S/C15H21F9N2O2/c1-5-25(6-2)10(27)9(16)12(17,18)14(21,22)15(23,24)13(19,20)11(28)26(7-3)8-4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
IMYRIDTYGNJLRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(C(C(C(C(C(=O)N(CC)CC)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


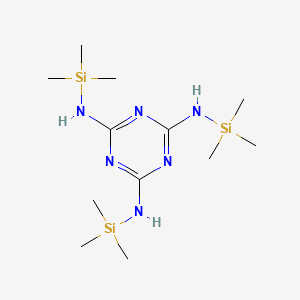
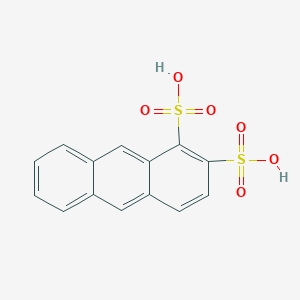




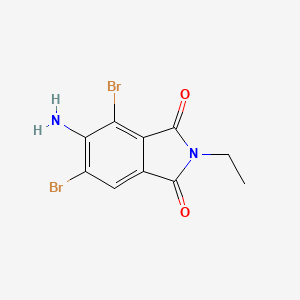



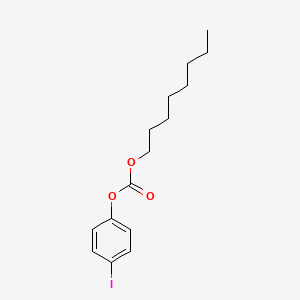
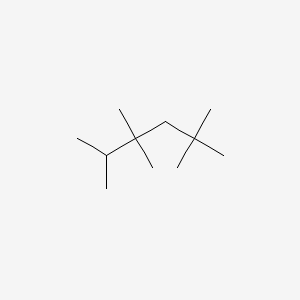

![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
